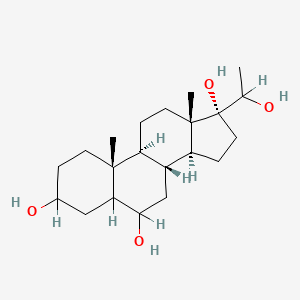
4-Hydroxy-7-Methoxycoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-7-Methoxycoumarin is a naturally occurring compound belonging to the coumarin family. Coumarins are benzopyrene derivatives known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, antiviral, anti-diabetic, and antimicrobial effects . This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-Methoxycoumarin typically involves the Pechmann condensation reaction, which is a classical method for coumarin synthesis. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can react with ethyl acetoacetate in the presence of sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry approaches to minimize waste and improve yield .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-7-Methoxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products:
Oxidation: Formation of coumarin-3,4-quinone.
Reduction: Formation of dihydrocoumarin derivatives.
Substitution: Introduction of alkyl or acyl groups at various positions on the coumarin ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The anti-inflammatory effects of 4-Hydroxy-7-Methoxycoumarin are primarily mediated through the inhibition of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This compound suppresses the degradation of inhibitor of nuclear factor kappa B alpha (IκBα), thereby preventing the activation of NF-κB. Additionally, it reduces the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), but not p38 MAPK . These actions result in decreased production of proinflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 .
Comparación Con Compuestos Similares
4-Hydroxycoumarin: Known for its anticoagulant properties and used in the synthesis of warfarin.
7-Hydroxycoumarin (Umbelliferone): Exhibits antioxidant and anti-inflammatory activities.
4-Methylumbelliferone: Used as a fluorescent marker in biochemical assays.
Uniqueness: 4-Hydroxy-7-Methoxycoumarin stands out due to its dual functional groups (hydroxy and methoxy) which contribute to its potent anti-inflammatory effects. Unlike other coumarins, it specifically targets NF-κB and MAPK pathways, making it a promising candidate for treating inflammatory diseases .
Propiedades
Número CAS |
17275-15-4 |
|---|---|
Fórmula molecular |
C16H16Si |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





